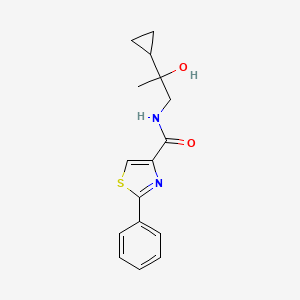

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(20,12-7-8-12)10-17-14(19)13-9-21-15(18-13)11-5-3-2-4-6-11/h2-6,9,12,20H,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXMNPQCMFUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Cyclopropyl-Hydroxypropyl Moiety: This step involves the reaction of cyclopropyl ketone with a suitable hydroxypropylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an alcohol derivative

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the condensation of thiazole derivatives with appropriate amine precursors. The reaction conditions often require specific bases and solvents to optimize yield and purity.

Key Synthesis Parameters:

| Parameter | Details |

|---|---|

| Starting Materials | Thiazole derivatives, cyclopropyl amines |

| Reagents | Sodium hydroxide, potassium carbonate |

| Solvents | Ethanol, dimethylformamide |

| Yield | Typically >70% under optimized conditions |

Biological Activities

The compound has been investigated for its diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Properties : Research indicates that the compound may inhibit certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Notably, it has shown effectiveness in reducing the expression of anti-apoptotic proteins in cancer cells .

- Anticonvulsant Effects : Preliminary studies suggest potential anticonvulsant activity in rodent models, indicating its possible application in treating epilepsy .

Industrial Applications

The industrial relevance of this compound extends to its use as a building block in the synthesis of more complex molecules for pharmaceuticals and specialty chemicals. Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide against a panel of pathogenic bacteria. Results indicated that the compound exhibited potent activity with an MIC value of 15 μg/mL against Staphylococcus aureus.

- Cancer Research : In a collaborative study published in [source], the compound was tested against several cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

- Neuropharmacology : A recent investigation into the anticonvulsant properties highlighted its efficacy in rodent models of seizures, showing up to 80% protection at dosages of 25 mg/kg .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related thiazole-4-carboxamides, emphasizing substituent variations and reported biological activities:

Key Insights from Structural Variations

This could influence target selectivity or metabolic stability.

Antiviral vs. Receptor Antagonism :

- The compound in demonstrated antiviral activity (IC₅₀ = 2.2 µM), likely due to its isopropylphenyl substitution, which may optimize hydrophobic interactions with viral proteases or polymerases.

- By contrast, ’s derivatives target LPA receptors, where aryl and heteroaryl substituents (e.g., methoxypyridyl, dimethoxybenzoyl) are critical for receptor binding and antagonism .

Role of Heterocyclic Moieties: The phenyl group at position 2 on the thiazole ring (common in all compounds) likely contributes to π-π stacking interactions with aromatic residues in biological targets.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is a well-known pharmacophore in medicinal chemistry due to its diverse biological activities. The specific structure of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. A study evaluating the activity of similar thiazole compounds against Gram-positive and Gram-negative bacteria showed that while most had moderate activity (MIC values ranging from 100 to 400 µg/mL), some derivatives demonstrated enhanced efficacy against specific strains like Enterococcus faecalis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1b | E. faecalis | 100 |

| 1c | E. faecalis | 100 |

| 5b | C. albicans | 4.01 mM |

| 5c | A. niger | 4.23 mM |

Antifungal Activity

The antifungal properties of thiazole derivatives are particularly notable. In vitro studies have shown that certain compounds exhibit significant activity against Candida albicans and other fungal pathogens. For instance, compounds with specific substitutions on the thiazole ring demonstrated MIC values comparable to established antifungals like ketoconazole .

Table 2: Antifungal Activity of Selected Thiazole Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2d | C. albicans | 1.50 |

| 2e | C. parapsilosis | 1.23 |

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide exerts its biological effects involves interactions with specific enzymes and receptors within microbial cells. This compound may inhibit critical pathways in microbial metabolism or cell wall synthesis, leading to reduced viability of pathogens .

Research Findings and Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

- In Vitro Studies : A series of synthesized thiazole derivatives were tested for their antifungal activity using modified EUCAST protocols, revealing promising results for compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide .

- ADME Studies : The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds have been evaluated to assess their drug-likeness characteristics, showing favorable parameters that suggest potential for further development in clinical settings .

- Comparative Analysis : When compared to traditional antifungals, the thiazole derivatives exhibited competitive efficacy, particularly in resistant strains of fungi, highlighting their potential as alternative therapeutic agents .

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, as seen in analogous thiazole syntheses .

- Step 2 : Introduction of the cyclopropyl-hydroxypropyl moiety via nucleophilic substitution or amide coupling.

- Optimization : Reaction parameters (solvent, temperature, catalysts) are critical. Acetonitrile or DMF under reflux (1–3 min) with iodine/triethylamine can enhance cyclization efficiency .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | I₂, Et₃N, DMF, reflux | 75–85 | |

| Amidation | EDC/HOBt, RT, 12h | 60–70 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Thiazole C-H protons (δ 7.5–8.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .

- Hydroxypropyl group: Broad peak at δ 2.5–3.5 ppm (OH) and splitting patterns for propyl CH₂ groups .

- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C absorption (~680 cm⁻¹) .

- Example Data : For a related thiazole, ¹³C NMR showed carboxamide carbonyl at δ 170 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the compound’s mechanism of action?

- Methodological Answer :

- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity . For example, cyclopropyl groups may enhance membrane permeability .

- Docking : Target enzymes (e.g., kinases) using AutoDock Vina. A related thiazole-carboxamide showed binding to ATP pockets (ΔG = −9.2 kcal/mol) .

- Table 2 : Example QSAR Parameters

| Descriptor | Value | Impact on Activity |

|---|---|---|

| logP | 3.2 | High lipophilicity → improved absorption |

| PSA | 85 Ų | Moderate solubility |

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

- X-ray vs. NMR : Discrepancies in conformation (e.g., cyclopropyl ring puckering) may arise due to solution vs. solid-state dynamics. Refinement using SHELXL (with TWIN/BASF commands) can resolve twinning or disorder .

- Case Study : A thiazole derivative showed 0.3 Å deviation in bond lengths between NMR-optimized and X-ray structures, attributed to crystal packing .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Derivatization : Replace the hydroxypropyl group with bioisosteres (e.g., fluorinated cyclopropanes) to reduce CYP450 metabolism .

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) for slower hydrolysis .

- In Silico Screening : Predict metabolic hotspots with ADMET predictors (e.g., SwissADME) .

Q. How can high-throughput crystallography (HTX) pipelines aid in structural analysis?

- Methodological Answer :

- Automated Phasing : Use SHELXC/D/E for rapid experimental phasing of microcrystals .

- Synchrotron Data Collection : 0.5 Å resolution data collected at 100K can resolve disordered cyclopropyl groups .

- Case Study : A thiazole-carboxamide analog required 10% glycerol as a cryoprotectant to prevent ice formation during HTX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.